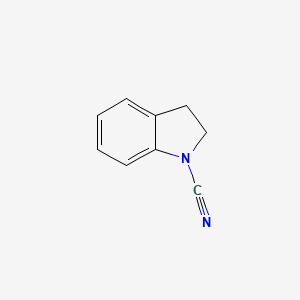

2,3-Dihydro-1H-indole-1-carbonitrile

Vue d'ensemble

Description

2,3-Dihydro-1H-indole-1-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a nitrile group attached to the nitrogen atom of the pyrrole ring. The unique structure of this compound makes it an important intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with nitriles in the presence of a catalyst. For example, the reaction of 2-nitrobenzyl cyanide with a reducing agent such as iron powder in acetic acid can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydro-1H-indole-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

Oxidation: Formation of 2,3-Dihydro-1H-indole-1-carboxylic acid.

Reduction: Formation of 2,3-Dihydro-1H-indole-1-amine.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

The compound 2,3-Dihydro-1H-indole-4-carbonitrile is a versatile molecule with applications spanning pharmaceutical development, organic synthesis, biological research, material science, and agrochemical formulations . It is studied for its potential therapeutic mechanisms, drug interactions, and use in creating novel materials .

Scientific Research Applications

Pharmaceutical Development

2,3-Dihydro-1H-indole-4-carbonitrile is a key intermediate in synthesizing pharmaceuticals, particularly drugs that target neurological disorders . Indole derivatives, in general, have demonstrated potential as anticancer agents . Specific applications and research findings include:

- Checkpoint Kinase 1 (Chk1) Inhibitors: Researchers have synthesized novel indolocarbazole derivatives and assessed them biologically as Chk1 inhibitors, which play a major role in the cell cycle G1-S checkpoint. Some molecules were found to induce DNA damage-induced cell cycle arrest .

- Tubulin Polymerization Inhibitors: Novel tubulin polymerization inhibitors containing an indole core and 1,2,4-triazole ring have been synthesized and biologically evaluated. These compounds exhibited potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cells, including MDR cancer cell lines .

- Antiproliferative Response: Synthetic I3C derivatives with substitutions at the indole nitrogen have been investigated for their antiproliferative response. N-alkoxy substituents of one to four carbons in length inhibit dehydration and the formation of the reactive indolenine. Analysis of growth and cell cycle arrest of indole-treated human breast cancer cells elicited a striking increase in efficacy of the N-alkoxy I3C derivatives, enhanced by increasing carbon lengths of the N-alkoxy substituents .

Organic Synthesis

In organic chemistry, 2,3-Dihydro-1H-indole-4-carbonitrile helps create complex molecular structures, facilitating the development of new materials and compounds with desirable properties . For example, reacting indole with aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate accesses 6-indolylpyridine-3-carbonitrile derivatives, which have shown good anti-proliferative activities .

Biological Research

Researchers use 2,3-Dihydro-1H-indole-4-carbonitrile to explore its effects on cellular processes, providing insights into potential therapeutic mechanisms and drug interactions . 2,3-Dihydroindoles, in general, are promising agents for synthesizing new compounds with neuroprotective and antioxidant properties .

Material Science

This compound is investigated for its potential applications in creating novel polymers and materials, enhancing performance in various industrial applications .

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1H-indole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurological disorders .

Comparaison Avec Des Composés Similaires

2,3-Dimethyl-1H-indole: Similar structure but with methyl groups instead of a nitrile group.

1H-Indole-3-carbonitrile: Similar structure with the nitrile group at a different position.

Tetrahydrocarbazole: Similar bicyclic structure but with additional hydrogenation.

Uniqueness: 2,3-Dihydro-1H-indole-1-carbonitrile is unique due to its specific nitrile group positioning, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and pharmaceutical research.

Activité Biologique

Overview

2,3-Dihydro-1H-indole-1-carbonitrile is a heterocyclic organic compound belonging to the indole family. Its unique bicyclic structure, characterized by a fused benzene and pyrrole ring with a nitrile group, renders it significant in both organic synthesis and pharmaceutical research. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand for various receptors and enzymes, modulating their activity. For instance, it may inhibit enzymes involved in neurotransmitter biosynthesis, which could have therapeutic implications for neurological disorders. Additionally, studies indicate that compounds within the indole family often exhibit a wide range of bioactivities such as antimicrobial and anticancer properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

| Salmonella typhi | 13.40 - 137.43 |

These findings suggest that the compound could be a potential candidate for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies indicate that this compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins . The following table summarizes its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10.5 |

| MDA-MB-231 (Breast) | 8.9 |

| HT-29 (Colon) | 12.3 |

These results highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanisms of action .

Case Studies

Several case studies have documented the biological activity of indole derivatives similar to this compound:

- Neuroprotective Effects : A study reported that derivatives of indoles exhibited neuroprotective effects by reducing oxidative stress in neuronal cells . This suggests that this compound may offer similar benefits.

- Antidiabetic Properties : Another investigation found that certain indole derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This raises the possibility that our compound could play a role in diabetes management.

Propriétés

IUPAC Name |

2,3-dihydroindole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAAHLCOCLPRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.